molecular formula C13H13ClN2O2 B2637739 6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one CAS No. 1210754-53-2

6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one

Cat. No.: B2637739
CAS No.: 1210754-53-2
M. Wt: 264.71
InChI Key: GKCAUANFHZXQNF-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Reactivity and Derivative Synthesis

The compound's chemical structure and reactivity have been a subject of interest, particularly in the context of synthesizing pyridazine derivatives. For instance, the reactivity of 5-alkynylpyridazin-3(2H)-ones towards hydrochloric acid has been studied, revealing insights into the cleavage of the methoxymethyl group under mild conditions using aluminium chloride (Coelho et al., 2005). Additionally, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives has been explored, highlighting various chemical reactions and conditions suitable for creating these compounds (Soliman & El-Sakka, 2011).

Corrosion Inhibition

The inhibitory effect of pyridazine derivatives, including 6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one, against copper corrosion in nitric acid solutions has been investigated using density functional theory calculations. The research provides valuable insights into the molecular mechanisms of corrosion inhibition and the efficiency of these compounds (Zarrouk et al., 2012).

Structural Analysis and Computational Studies

The compound's structure and properties have been analyzed through various techniques, including density functional theory calculations, X-ray diffraction, and Hirshfeld surface analysis. These studies offer a comprehensive understanding of the molecular and crystalline structure, providing a foundation for further applications in medicinal chemistry and materials science (Sallam et al., 2021).

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of a wide array of novel derivatives with potential biological activities. These synthesized derivatives are often characterized by their unique structural features and have been the subject of various studies to explore their potential applications (Gaby et al., 2003).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-18-9-8-16-13(17)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCAUANFHZXQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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